BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE
Description
BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a benzyl group, a hydroxyl group, and a carboxylate group. The stereochemistry of the compound is defined by the (1S,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
RDUCOWDKAANTQZ-NEPJUHHUSA-N |
SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Synonyms |
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure product . Another method involves the use of chiral catalysts to induce stereoselectivity during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-cis-chrysanthemyl tiglate: A compound with similar stereochemistry but different functional groups.
(1S,3R)-(-)-camphoric acid: Another chiral compound with a cyclopentane ring and carboxylate groups
Uniqueness
BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
